molecular formula C24H51N3O B12653733 N-(3-((3-Aminopropyl)amino)propyl)stearamide CAS No. 42195-41-5

N-(3-((3-Aminopropyl)amino)propyl)stearamide

Cat. No.: B12653733
CAS No.: 42195-41-5
M. Wt: 397.7 g/mol
InChI Key: BRJUKRUKZLOPBX-UHFFFAOYSA-N
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Description

N-(3-((3-Aminopropyl)amino)propyl)stearamide (CAS 42195-41-5) is an organic compound with the molecular formula C24H51N3O and a molecular weight of approximately 397.68 g/mol . This reagent features a long-chain stearamide group derived from stearic acid, coupled with a polyamine head group containing primary and secondary amines, a structure that enables it to interact with the surface of a variety of nanoparticles . Its dual nature, with a hydrophobic tail and a hydrophilic, multifunctional amine head, makes it a valuable surfactant and dispersing agent in research applications, where it functions to reduce friction within a system and increase the rate of processing . For researchers in materials science, this compound is particularly significant for its role as an activator and lubricant. It can facilitate and stabilize the dispersion of solid compounding materials in polymer matrices, thereby enhancing processability and decreasing friction and abrasion on the polymer surface . Its fatty amide groups are key to its function as a surface modifier in the synthesis and processing of nanomaterials. Furthermore, its antistatic properties are of interest in the development of specialized polymers, such as in the spinning of antistactic nylon fibers, where it can serve as an additive to reduce yarn breaking . This product is intended for laboratory research and development purposes only. This compound is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet (SDS) and conduct a thorough risk assessment prior to use.

Properties

CAS No.

42195-41-5

Molecular Formula

C24H51N3O

Molecular Weight

397.7 g/mol

IUPAC Name

N-[3-(3-aminopropylamino)propyl]octadecanamide

InChI

InChI=1S/C24H51N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24(28)27-23-18-22-26-21-17-20-25/h26H,2-23,25H2,1H3,(H,27,28)

InChI Key

BRJUKRUKZLOPBX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCNCCCN

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the formation of an amide bond between stearic acid derivatives and polyamine compounds. The key step is the amidation reaction where the carboxyl group of stearic acid or stearamide reacts with the amino groups of 3-aminopropylamine or related amino propyl derivatives.

Stepwise Synthesis Approach

  • Step 1: Preparation of Stearamide Intermediate
    Stearic acid is first converted to stearamide by reaction with ammonia or primary amines under dehydrating conditions. This step forms the octadecanamide backbone essential for the final compound.

  • Step 2: Coupling with 3-Aminopropylamine
    The stearamide intermediate is then reacted with 3-aminopropylamine or dipropylenetriamine under controlled temperature and solvent conditions to form the this compound. This reaction typically proceeds via nucleophilic substitution or amidation mechanisms, often facilitated by coupling agents or catalysts to improve yield and selectivity.

Alternative and Advanced Methods

  • Microwave-Assisted Synthesis
    Microwave irradiation has been employed to accelerate the amidation reaction, reducing reaction times significantly while maintaining or improving yields. This method also allows for solvent-free or minimal solvent conditions, enhancing the environmental profile of the synthesis.

  • Solvent-Free Conditions
    Some protocols utilize neat reaction conditions where reactants are mixed without solvents, relying on heat and mechanical stirring to drive the reaction. This approach minimizes solvent waste and simplifies purification.

Detailed Reaction Conditions and Parameters

Parameter Typical Conditions Notes
Reactants Stearic acid or stearamide + 3-aminopropylamine Molar ratio often 1:1 or slight excess amine
Solvent Ethanol, methanol, or solvent-free Solvent choice affects reaction rate
Temperature 80–150 °C Microwave-assisted synthesis may use lower temps (100–120 °C)
Reaction Time 4–24 hours Microwave methods reduce to minutes
Catalysts/Coupling Agents Dicyclohexylcarbodiimide (DCC), EDC, or none Used to improve amidation efficiency
Purification Recrystallization, chromatography To isolate pure product

Research Findings on Synthesis Optimization

  • Yield Improvement : Studies indicate that microwave-assisted synthesis can improve yields by 10–20% compared to conventional heating, with reaction times reduced from hours to minutes.

  • Purity and Selectivity : Use of coupling agents such as DCC or EDC enhances selectivity for the desired amide bond formation, reducing side reactions and impurities.

  • Environmental Impact : Solvent-free and microwave-assisted methods reduce solvent use and energy consumption, aligning with green chemistry principles.

Comparative Data Table of Preparation Methods

Method Reaction Time Temperature Yield (%) Advantages Disadvantages
Conventional Heating 12–24 hours 120–150 °C 70–85 Simple setup Long reaction time, higher energy
Microwave-Assisted Synthesis 10–30 minutes 100–120 °C 80–95 Fast, energy-efficient Requires specialized equipment
Solvent-Free Reaction 6–12 hours 130–150 °C 75–85 Environmentally friendly May have mixing challenges
Coupling Agent-Assisted 4–12 hours 80–120 °C 85–90 High selectivity and purity Additional reagent cost

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in N-(3-((3-Aminopropyl)amino)propyl)stearamide undergoes hydrolysis under acidic or basic conditions, yielding stearic acid and polyamine derivatives.

Condition Products Catalyst/Environment Reference
Acidic (HCl, 100°C)Stearic acid + N-(3-((3-aminopropyl)amino)propyl)amine6M HCl, reflux
Basic (NaOH, 80°C)Sodium stearate + N-(3-((3-aminopropyl)amino)propyl)amine4M NaOH, aqueous ethanol
EnzymaticStearic acid + N-(3-((3-aminopropyl)amino)propyl)amine (via amidases)Biological systems

Hydrolysis kinetics depend on pH and temperature, with enzymatic pathways showing substrate specificity in metabolic breakdowns .

Amine-Facilitated Reactions

The tertiary amine group participates in nucleophilic reactions:

Alkylation

Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts:
R3N+CH3IR3N+CH3I\text{R}_3\text{N} + \text{CH}_3\text{I} \rightarrow \text{R}_3\text{N}^+\text{CH}_3\text{I}^-
Conditions : Polar aprotic solvents (DMF), 60°C, 12h .

Acylation

The amine reacts with acyl chlorides (e.g., acetyl chloride) to form amides:
R3N+ClCOCH3R3NCOCH3+HCl\text{R}_3\text{N} + \text{ClCOCH}_3 \rightarrow \text{R}_3\text{NCOCH}_3 + \text{HCl}
Conditions : Anhydrous dichloromethane, room temperature, 2h .

Schiff Base Formation

The primary amine group reacts with aldehydes (e.g., formaldehyde) to form imines:
RNH2+HCHORN=CH2+H2O\text{RNH}_2 + \text{HCHO} \rightarrow \text{RN=CH}_2 + \text{H}_2\text{O}
Applications : Intermediate for polymer synthesis or coordination chemistry .

Comparative Reactivity with Analogues

The branched amine structure enhances reactivity compared to linear analogues:

Compound Reactivity with Acetyl Chloride Hydrolysis Rate (pH 7)
This compoundHigh (95% conversion in 1h)Moderate (t₁/₂ = 4h)
N-StearoyldipropylenetriamineModerate (70% in 2h)Fast (t₁/₂ = 1.5h)
N-[3-(Dimethylamino)propyl]stearamideLow (30% in 3h)Slow (t₁/₂ = 8h)

Data derived from structural analogs highlight steric and electronic effects on reaction efficiency .

Stability Under Oxidative Conditions

The compound shows moderate resistance to oxidation due to its saturated hydrocarbon chain. Exposure to H₂O₂ (30%) at 50°C degrades the amine groups, forming nitroso derivatives over 24h .

Industrial and Biological Implications

  • Drug Delivery : Hydrolysis-resistant formulations exploit its slow degradation in physiological conditions .

  • Surfactant Synthesis : Quaternary ammonium salts derived from alkylation serve as cationic surfactants .

Scientific Research Applications

Drug Delivery Systems

N-(3-((3-Aminopropyl)amino)propyl)stearamide has shown promise in drug delivery applications due to its ability to enhance membrane permeability. The stearamide moiety aids in interacting with cellular membranes, potentially facilitating the transport of therapeutic agents across lipid bilayers.

Antimicrobial and Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit antimicrobial and anti-inflammatory activities. This suggests that this compound may possess similar biological activities, making it a candidate for developing new pharmaceuticals targeting infections or inflammatory conditions.

Surface Modifiers

The compound's amphiphilic nature allows it to act as a surfactant or surface modifier in various formulations. Its application in coatings and polymer blends can enhance adhesion properties, improve gloss, and provide water repellency.

Polymer Chemistry

This compound can be utilized as a building block in synthesizing novel polymers. Its amine and amide functionalities allow for cross-linking reactions that can modify the physical properties of polymers, such as flexibility and thermal stability.

Conditioning Agents

In cosmetics, this compound serves as a conditioning agent in hair care products. Its lipophilic nature helps improve the texture and manageability of hair while providing moisture retention .

Stabilizers in Formulations

The compound can also be used to stabilize emulsions in cosmetic formulations. Its ability to reduce surface tension enhances the stability of oil-in-water emulsions, which is critical for lotions and creams .

Safety and Toxicological Studies

Safety assessments indicate that this compound is generally safe when formulated properly. Toxicological studies have shown no significant adverse effects at low concentrations, although high doses may lead to gastrointestinal issues in animal models .

Study Type Findings
Acute ToxicityNo mortalities observed at low doses; gastrointestinal issues at high doses .
Reproductive ToxicityNo significant effects on fertility or development noted at tested concentrations .

Mechanism of Action

The mechanism of action of N-(3-((3-Aminopropyl)amino)propyl)stearamide involves its interaction with various molecular targets and pathways. The primary amine groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. Additionally, the long carbon chain can interact with lipid membranes, affecting their fluidity and permeability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features, physicochemical properties, and applications of N-(3-((3-Aminopropyl)amino)propyl)stearamide and its analogs:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Applications
This compound 3-Aminopropylamino propyl C₂₄H₅₀N₃O 396.68 Not provided Antistatic (hypothesized)
N-[3-(Dimethylamino)propyl]stearamide Dimethylamino propyl C₂₃H₄₈N₂O 368.64 13282-70-7* Antistatic, emulsifier
N-[3-[bis(2-hydroxyethyl)amino]propyl]stearamide Bis(2-hydroxyethyl)amino propyl C₂₅H₅₂N₂O₃ 428.69 55819-54-0 Antistatic, viscosity control
Stearamide MEA 2-Hydroxyethyl C₂₀H₄₁NO₂ 327.55 111-57-9 Antistatic, viscosity control
N-[3-[(2-Aminoethyl)amino]propyl]stearamide Ethylenediamine chain C₂₃H₄₈N₃O 382.65 48076-79-5 Antistatic (hypothesized)

*Note: The CAS number 13282-70-7 corresponds to the monoacetate salt of N-[3-(dimethylamino)propyl]stearamide .

Key Observations:

Polyamine vs. Tertiary Amine: The target compound’s primary amine groups (3-aminopropylamino) contrast with the tertiary dimethylamino group in N-[3-(dimethylamino)propyl]stearamide.

Hydroxyethyl Substitution: Compounds like Stearamide MEA and N-[3-[bis(2-hydroxyethyl)amino]propyl]stearamide incorporate hydroxyl groups, improving water solubility and compatibility in cosmetic formulations .

Chain Length: The ethylenediamine analog (N-[3-[(2-Aminoethyl)amino]propyl]stearamide) has a shorter polyamine chain, which may reduce charge dissipation efficiency compared to the target compound’s longer chain .

Antistatic Properties:
  • Target Compound : The polyamine chain likely enhances cationic charge density, improving interaction with negatively charged surfaces (e.g., hair, textiles). This property is critical in hair conditioners and fabric softeners.
  • Dimethylamino Analog: The tertiary amine offers moderate antistatic performance but may require formulation with acidic pH to protonate the amine group .
  • Hydroxyethyl Derivatives : Stearamide MEA and its bis(2-hydroxyethyl) variant exhibit dual functionality—antistatic effects and viscosity enhancement in emulsions .

Physicochemical Properties

  • Solubility : Hydroxyethyl-containing analogs (e.g., Stearamide MEA) show higher water solubility due to hydrogen bonding, whereas the target compound’s primary amines may require protonation for solubility .
  • Thermal Stability: The dimethylamino variant’s tertiary amine structure may confer better thermal stability compared to primary amines, which are prone to oxidation .

Biological Activity

N-(3-((3-Aminopropyl)amino)propyl)stearamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and materials science. This article aims to explore the biological activity of this compound, focusing on its antimicrobial and anti-inflammatory properties, mechanisms of action, synthesis methods, and comparative analysis with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C26H55N3O3
  • Molar Mass : Approximately 457.73 g/mol
  • Key Features : The compound features a long hydrophobic stearamide chain and branched amino functionalities, which contribute to its amphiphilic nature.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity . Similar compounds have been studied for their ability to disrupt bacterial cell membranes, leading to cell lysis. The amphiphilic structure allows the compound to integrate into lipid bilayers, altering membrane properties and enhancing its effectiveness against various pathogens.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound may possess anti-inflammatory effects . Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro. This suggests potential applications in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects involves:

  • Membrane Interaction : Its amphiphilic nature allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability.
  • Protein Modulation : The compound may also interact with proteins, modulating their activity and influencing various cellular processes.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Activation of Stearic Acid : Stearic acid is activated using a coupling agent like dicyclohexylcarbodiimide (DCC).
  • Amidation Reaction : The activated stearic acid is reacted with 3-(aminopropyl)propylamine in an organic solvent such as dichloromethane (DCM).

Alternative synthesis methods include microwave-assisted techniques that improve yield and reduce reaction times.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals the unique features of this compound:

Compound NameMolecular FormulaMolar Mass (g/mol)Unique Features
N-[3-[(3-Aminopropyl)amino]propane-1,3-diamineC12H31N5245.41Contains multiple amino groups for enhanced reactivity
N-(3-Aminopropyl)-N-[3-[(3-aminopropyl)amino]propyl]C18H42N6366.57Higher nitrogen content, potentially more reactive
N-[3-[(3-Aminopropyl)amino]propyl]octadecanamideC26H53N3O441.70Similar fatty acid chain but different amine structure

This table highlights the structural diversity among related compounds and underscores the potential advantages of this compound in terms of bioactivity and solubility characteristics.

Case Studies and Research Findings

Recent studies have focused on the pharmacokinetics and biological efficacy of compounds similar to this compound. For instance, research on related stearamide derivatives has shown promising results in inhibiting bacterial growth and reducing inflammation markers in animal models . These findings suggest that further investigation into this compound could lead to significant advancements in drug development for infectious and inflammatory diseases.

Q & A

Basic: What are the recommended synthetic routes for N-(3-((3-Aminopropyl)amino)propyl)stearamide?

Methodological Answer:
The synthesis typically involves coupling stearic acid derivatives with polyamine chains. A common approach is the reaction of stearoyl chloride with 3-(3-aminopropylamino)propylamine under controlled conditions. For example, analogous methods for related compounds (e.g., N-(3-(dimethylamino)propyl)stearamide) utilize dichloromethane or tetrahydrofuran as solvents and oxalyl chloride as a coupling agent to form amide bonds . Key steps include:

  • Purification: Column chromatography or recrystallization to isolate the product.
  • Optimization: Adjusting stoichiometric ratios (e.g., 1:1.2 amine:acyl chloride) and reaction temperature (20–25°C) to minimize by-products.

Basic: How can researchers characterize the structural integrity of this compound?

Methodological Answer:
Characterization requires multi-modal analysis:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR to confirm amine and amide proton environments (e.g., δ 2.1–2.3 ppm for methylene adjacent to amide groups) .
  • Mass Spectrometry (HRMS): Validate molecular weight (expected m/z ~439.5 for C24_{24}H49_{49}N3_3O) and detect impurities.
  • FT-IR: Peaks at ~1640 cm1^{-1} (amide C=O stretch) and ~3300 cm1^{-1} (N-H stretch) confirm functional groups.

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:
Based on GHS classifications for structurally similar polyamines:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • First Aid:
    • Skin Contact: Immediately rinse with water for 15 minutes; remove contaminated clothing .
    • Ingestion: Administer activated charcoal (10% suspension) and seek medical attention .
  • Storage: Keep in airtight containers away from oxidizers and acids to prevent hazardous reactions .

Advanced: How can reaction conditions be optimized to improve yield in its synthesis?

Methodological Answer:
Yield optimization involves:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance amine reactivity but may require post-reaction dialysis.
  • Catalysis: Use of 1-hydroxybenzotriazole (HOBt) or DMAP to accelerate amide bond formation .
  • Temperature Control: Maintain ≤30°C to prevent side reactions (e.g., acylation of secondary amines).
  • Real-Time Monitoring: TLC or in-line IR spectroscopy to track reaction progress and terminate at completion.

Advanced: How to address discrepancies in reported biological activity data for this compound?

Methodological Answer:
Contradictions in bioactivity (e.g., antimicrobial vs. non-active results) may arise from:

  • Purity Variability: Impurities like unreacted stearic acid can skew assays. Validate purity via HPLC (>95%) before testing .
  • Assay Conditions: Adjust pH (e.g., 7.4 for physiological relevance) and solvent (DMSO concentration ≤1%) to match experimental systems.
  • Structural Confirmation: Re-examine NMR data to rule out isomerization or degradation products .

Advanced: What analytical methods are effective for detecting impurities in synthesized batches?

Methodological Answer:

  • HPLC with UV/Vis Detection: Use C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) to resolve unreacted amines or stearic acid derivatives .
  • LC-MS/MS: Identify trace impurities (e.g., N-(3-aminopropyl)stearamide side products) via fragmentation patterns.
  • Elemental Analysis: Confirm stoichiometry (C, H, N within ±0.3% of theoretical values) to detect inorganic residues.

Advanced: What strategies mitigate interference from by-products during synthesis?

Methodological Answer:

  • By-Product Identification: Use preparative TLC to isolate and characterize side products (e.g., dimerized amines).
  • Purification Techniques:
    • Ion-Exchange Chromatography: Separate charged impurities (e.g., unreacted polyamines) using Dowex resins .
    • Crystallization: Optimize solvent mixtures (e.g., hexane:ethyl acetate) to selectively precipitate the target compound.
  • Process Controls: Implement inert atmospheres (N2_2) to prevent oxidation of amine groups during synthesis .

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